2-[(5-Fluoro-2-methylphenyl)methyl]oxirane
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Overview
Description
2-[(5-Fluoro-2-methylphenyl)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a fluorine atom and a methyl group attached to a benzene ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 5-fluoro-2-methylbenzyl alcohol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Products: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-[(5-Fluoro-2-methylphenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane
- 2-[(5-Bromo-2-methylphenyl)methyl]oxirane
- 2-[(5-Chloro-2-methylphenyl)methyl]oxirane
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its bromo and chloro counterparts. The fluorine atom also influences the compound’s interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H11FO |
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Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-[(5-fluoro-2-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-9(11)4-8(7)5-10-6-12-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
LNWRQTHPDHYQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC2CO2 |
Origin of Product |
United States |
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